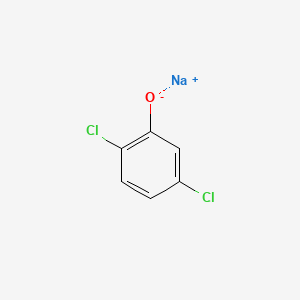

Sodium 2,5-dichlorophenolate

Description

Overview of Chlorophenols and Their Anionic Forms in Academic Contexts

Chlorophenols represent a class of chemical compounds that are prevalent as environmental pollutants, largely stemming from industrial and agricultural activities. nih.gov They serve as crucial intermediates in the manufacturing of a wide array of products, including pharmaceuticals, biocides, dyes, and various agricultural chemicals. nih.govnih.govresearchgate.net The environmental behavior and transport of chlorophenols are significantly influenced by their chemical properties and the pH of the surrounding medium. cdc.gov As weak acids, chlorophenols exist in equilibrium between their protonated (phenolic) form and their deprotonated conjugate base, the phenolate (B1203915) anion. cdc.govcdc.gov

The position of this equilibrium is dictated by the compound's acidity constant (pKa) and the ambient pH. cdc.gov Dichlorophenols generally possess higher pKa values compared to more heavily chlorinated phenols like tri- and tetrachlorophenols. cdc.govcdc.gov Consequently, in typical environmental conditions, dichlorophenols are found predominantly in their protonated, acidic form, whereas the more chlorinated variants are more likely to exist as the anionic chlorophenolate. cdc.gov

In academic research, the anionic forms, or chlorophenolates, are of significant interest. Studies have investigated the sorption of these ions onto lipid membranes, providing insight into their interactions with biological systems. nih.gov Furthermore, the thermal and chemical degradation of chlorophenols can result in the formation of highly toxic substances, including polychlorinated dibenzo-p-dioxins (PCDDs), underscoring the importance of understanding their reactivity. nih.govnih.gov The recalcitrant nature of many chlorophenolic compounds contributes to their persistence in the environment, making them a subject of ongoing scientific investigation. nih.govresearchgate.net

Justification for Focused Research on Sodium 2,5-Dichlorophenolate

Specific focus on this compound is warranted due to the unique position of its parent compound, 2,5-dichlorophenol (B122974) (2,5-DCP), in both environmental and synthetic chemistry. 2,5-DCP is frequently identified in soil and waste streams and is known to be a primary metabolite of 1,4-dichlorobenzene, a compound used in various industrial applications. mdpi.com It is also formed as a byproduct during the chlorination of water for drinking and wastewater treatment. mdpi.com

Industrially, 2,5-DCP serves as a chemical intermediate in the synthesis of certain dyes and agricultural and pharmaceutical products. mdpi.com The reactivity of dichlorophenolate isomers is of considerable academic interest. For instance, research has demonstrated the use of 2,5-dichlorophenol alongside potassium 2,4-dichlorophenolate in the synthesis of triclosan (B1682465), a widely used antimicrobial agent, through a process known as phase-transfer catalysis. acs.org This highlights the synthetic utility of the 2,5-dichlorophenolate structure.

Investigating the specific properties of the sodium salt, this compound, provides valuable data for understanding how cation choice and isomeric structure influence the physicochemical properties and reactivity of dichlorophenolates. This focused research is essential for developing a comprehensive understanding of this subclass of compounds, as the properties and reaction mechanisms of one isomer can differ significantly from others, such as 2,4-dichlorophenol (B122985) or 2,6-dichlorophenol. acs.orgsciencepublishinggroup.comresearchgate.net

Historical Development of Research on Dichlorophenolates

The study of chlorophenols and their salts dates back to their introduction as commercial chemicals in the 1930s. researchgate.net Initial research was largely driven by their application as biocides, with uses as wood preservatives, herbicides, and fungicides. publications.gc.cahelsinki.fi Sodium salts of chlorophenols were formulated for use in these applications. publications.gc.ca

By the latter half of the 20th century, growing awareness of the environmental impact of these compounds shifted the focus of research. Scientists began to investigate their persistence, bioaccumulation, and the formation of hazardous byproducts, such as dioxins, during manufacturing and degradation. helsinki.fimtsu.edu This led to more in-depth studies on the environmental fate and transport of chlorophenols and their anionic forms. researchgate.netcdc.gov

In recent decades, research has become more specialized. Advanced analytical techniques, including X-ray crystallography, Nuclear Quadrupole Resonance (NQR) spectroscopy, and detailed spectroscopic analysis, have been employed to probe the intricate structural details and chemical bonding within metal-chlorophenolate complexes. sciencepublishinggroup.comresearchgate.netmtsu.eduresearchgate.net Contemporary studies often focus on the precise physicochemical properties of specific isomers and their application in modern chemical synthesis, such as the development of optimized, cost-effective catalytic processes for producing valuable chemicals like triclosan. acs.org This evolution reflects a progression from broad application-based studies to highly specific, mechanistically-focused chemical research.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | sodium;2,5-dichlorophenolate | nih.gov |

| CAS Number | 52166-72-0 | nih.gov |

| Molecular Formula | C₆H₃Cl₂NaO | nih.gov |

| Molecular Weight | 184.98 g/mol | nih.gov |

| Canonical SMILES | C1=CC(=C(C=C1Cl)[O-])Cl.[Na+] | nih.gov |

| InChI Key | YLJQSXXOUNWETA-UHFFFAOYSA-M | nih.gov |

Comparison of Dichlorophenol Isomers in Research

| Compound | Common Applications/Research Focus | Representative Finding | Source |

| 2,4-Dichlorophenol | Intermediate for herbicides (e.g., 2,4-D), antiseptics; extensive research on its biodegradation and oxidation. | Used as a model contaminant for studying degradation via Fenton's reaction. acs.org | mdpi.comacs.org |

| 2,5-Dichlorophenol | Metabolite of 1,4-dichlorobenzene; intermediate in dye and pharmaceutical synthesis; used in triclosan synthesis. | Urinary concentrations are monitored in human biomonitoring surveys to assess environmental exposure. mdpi.com | mdpi.comacs.org |

| 2,6-Dichlorophenol | Intermediate in pharmaceutical synthesis; used in structural studies of metal-phenolate complexes. | Its sodium salt has been synthesized and characterized by 1H NMR for use in preparing organometallic complexes. whitman.edu | whitman.eduontosight.ai |

| 3,4-Dichlorophenol | Precursor in the synthesis of dyes, pigments, and pharmaceuticals. | Its sodium salt is synthesized via regioselective chlorination of phenol (B47542) followed by neutralization with sodium hydroxide (B78521). ontosight.ai | ontosight.ai |

| 3,5-Dichlorophenol (B58162) | Used as a disinfectant and as an intermediate in chemical synthesis. | Its sodium salt is synthesized by reacting 3,5-dichlorophenol with sodium hydroxide. ontosight.ai | ontosight.ai |

Structure

2D Structure

Properties

CAS No. |

52166-72-0 |

|---|---|

Molecular Formula |

C6H3Cl2NaO |

Molecular Weight |

184.98 g/mol |

IUPAC Name |

sodium;2,5-dichlorophenolate |

InChI |

InChI=1S/C6H4Cl2O.Na/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H;/q;+1/p-1 |

InChI Key |

YLJQSXXOUNWETA-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1Cl)[O-])Cl.[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[O-])Cl.[Na+] |

Other CAS No. |

52166-72-0 |

physical_description |

Liquid |

Related CAS |

583-78-8 (Parent) |

Synonyms |

2,5-dichlorophenol 2,5-dichlorophenol, potassium salt 2,5-dichlorophenol, sodium salt potassium 2,5-dichlorophenoxide sodium 2,5-dichlorophenoxide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium 2,5 Dichlorophenolate

Direct Synthesis Routes from 2,5-Dichlorophenol (B122974) Precursors

The most common and straightforward method for synthesizing sodium 2,5-dichlorophenolate involves the deprotonation of 2,5-dichlorophenol using an alkali hydroxide (B78521).

Alkali Hydroxide Reaction Pathways and Optimization

The reaction of 2,5-dichlorophenol with an alkali hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is a classic acid-base neutralization. The phenolic proton is abstracted by the hydroxide ion, forming the corresponding phenolate (B1203915) salt and water.

The choice of solvent and reaction conditions significantly impacts the efficiency and yield of the synthesis.

Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they also risk the decomposition of the 2,5-dichlorophenol. A study by Yadav and Motirale (2008) found that a temperature of 110°C was optimal for the synthesis of potassium 2,5-dichlorophenolate, a similar compound.

Molar Ratios: The stoichiometry of the reactants is another key factor. A molar ratio of 1:0.98 (2,5-dichlorophenol to KOH) has been shown to achieve high yields of 96–98%. In some cases, a slight excess of the alkali hydroxide (1.2–1.5 equivalents) may be used to ensure complete conversion of the phenol (B47542).

Moisture Control: As mentioned, moisture control is critical. Residual water content above 0.1% w/w can inhibit subsequent carboxylation steps. Azeotropic distillation with a solvent like xylene is an effective method for dehydrating the reaction mixture to moisture levels below 0.01%.

The table below summarizes the influence of various reaction conditions on the synthesis of alkali 2,5-dichlorophenolates.

| Parameter | Condition | Influence on Reaction |

| Solvent | Xylene, Toluene | Facilitates azeotropic water removal, high boiling point allows for higher reaction temperatures. patsnap.com |

| Temperature | 110°C (optimal for potassium salt) | Balances reaction rate and reactant stability. |

| Molar Ratio | 1:0.98 (phenol:alkali) | High yield (96-98%) achieved at this ratio. |

| Moisture | < 0.1% w/w | Prevents inhibition of subsequent reactions. |

Several strategies can be employed to enhance the process yield and purity of this compound.

Optimized Stoichiometry and Reaction Time: Carefully controlling the molar ratio of reactants and the reaction time can minimize the formation of by-products and unreacted starting materials. For instance, a reaction time of 5 hours at 110°C has been reported to be effective.

Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, in a biphasic solvent system (e.g., toluene/water) can enhance the reaction efficiency. The catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with the dichlorophenol occurs, thereby improving ion mobility.

Purification Techniques: Post-synthesis purification methods like rectification can lead to product purities exceeding 99.5%.

Microreactor technology offers a promising alternative to traditional batch synthesis, enabling scalable, fast, and continuous processes. anton-paar.com While specific research on the microreactor-based synthesis of this compound is not widely available, the principles of microreactors can be applied. These systems provide excellent heat and mass transfer, allowing for precise control over reaction conditions and potentially leading to higher yields and purity. beilstein-journals.orgmdpi.com The small dimensions of the reaction channels also enhance safety, particularly for exothermic reactions. anton-paar.com

Alternative Synthetic Pathways

Beyond the direct synthesis from 2,5-dichlorophenol, alternative routes are being explored, particularly those that utilize waste materials as starting precursors.

Conversion from Hexachlorocyclohexane (HCH) Waste Materials

The production of the insecticide lindane (γ-HCH) has generated vast quantities of HCH waste, which poses a significant environmental challenge. csic.es This waste, primarily composed of inactive HCH isomers, can be valorized by converting it into valuable chemicals like 2,5-dichlorophenol and its sodium salt. csic.esresearchgate.net

The process typically involves the dehydrochlorination of HCH isomers to form trichlorobenzenes (TCBs). researchgate.net The resulting 1,2,4-trichlorobenzene (B33124) can then be converted to 2,5-dichlorophenol through nucleophilic substitution with sodium hydroxide in methanol (B129727) at elevated temperatures (around 150°C). csic.esresearchgate.net This 2,5-dichlorophenol can then be readily converted to this compound by reaction with NaOH. csic.es A direct conversion of solid HCH waste to this compound using NaOH in methanol at 160-180°C has also been described. csic.es This approach combines the dechlorination of HCH and the functionalization of the resulting trichlorobenzene in a single, scalable process. csic.es

Diazotization and Hydroxylation Approaches

A key pathway to obtaining 2,5-dichlorophenol, the immediate precursor to this compound, involves a two-step process starting from 2,5-dichloroaniline (B50420). This method is particularly relevant in industrial settings for producing intermediates for products like the herbicide Dicamba (B1670444). google.comgoogle.com

The first step is diazotization , where 2,5-dichloroaniline is reacted with a diazotizing agent, such as nitrosylsulfuric acid, to form a 2,5-dichlorobenzenediazonium (B92701) salt. google.com To enhance the solubility of the aniline (B41778) starting material and its sulfate (B86663) salt, the reaction is often conducted in a mixed-acid medium comprising sulfuric acid and a C₂-C₆ alkanoic acid, like acetic acid. google.comgoogle.com This improved solubility facilitates a more efficient and uniform conversion to the diazonium salt. google.com The reaction is typically performed at low temperatures, ranging from -15°C to 50°C. Any excess nitrosylsulfuric acid or nitrous acid remaining after the reaction can be quenched with agents like sulfamic acid to prevent unwanted side reactions during the subsequent hydroxylation step. google.com

The second step is hydroxylation , where the unstable 2,5-dichlorobenzenediazonium salt is typically not isolated. Instead, the diazonium product mixture is added to hot, concentrated sulfuric acid (60–75%) at high temperatures (150–170°C). google.com This process hydrolyzes the diazonium salt, yielding 2,5-dichlorophenol. This phenol intermediate can then be readily converted to this compound through a reaction with sodium hydroxide. This entire route can achieve high yields for the phenol intermediate, often between 95-98%.

Advanced Catalytic Systems in this compound Synthesis

The synthesis of phenolate salts and their subsequent reactions are often enhanced by catalytic systems that improve reaction rates and efficiency. Phase-transfer catalysis is a particularly effective technique used in these processes.

Phase-Transfer Catalysis (PTC) for Enhanced Reaction Efficiency

Phase-transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. wikipedia.orgmdpi.com In the context of this compound, PTC is crucial for enhancing the efficiency of its formation and subsequent alkylation or derivatization reactions. The catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), transports an anion (in this case, the phenolate) from the aqueous or solid phase into the organic phase where it can react with an organic substrate. wikipedia.org This transfer overcomes the mutual insolubility of the reactants, leading to significantly faster reaction rates under milder conditions. mdpi.comias.ac.in

Solid-Liquid Phase Transfer Catalysis (S-L PTC) is a subtype of PTC where the catalyst transfers a reactant from a solid phase to a liquid organic phase. mdpi.com This technique is advantageous as it can sometimes eliminate the need for strong aqueous bases like sodium hydroxide, which can generate significant waste. ias.ac.in In a typical S-L PTC system for a phenolate synthesis, a solid base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., TBAB) are used. mdpi.comias.ac.in

The mechanism involves the formation of an ion-pair between the catalyst's cation (Q⁺) and the anion of the reactant. This lipophilic ion-pair is soluble in the organic phase, allowing the reaction to proceed. The use of solid bases and S-L PTC can lead to high conversion rates and selectivities under relatively mild conditions. ias.ac.in

Table 1: Comparison of Phase-Transfer Catalysts in S-L PTC Reactions

| Catalyst | Relative Activity | Notes |

|---|---|---|

| Tetrabutylammonium bromide (TBAB) | High | Often provides an optimal balance of lipophilicity and structural size for efficient ion-pair formation. ias.ac.in |

| Tetrabutylphosphonium bromide (TBPB) | Moderate to High | Also effective, with reactivity depending on the specific reaction system. ias.ac.in |

Kinetic Modeling of Catalyzed Reactions

To understand and optimize PTC reactions, kinetic modeling is employed. ias.ac.inias.ac.in A kinetic model for an S-L PTC reaction describes the rate at which the product is formed based on the concentrations of reactants, catalyst, and temperature. ias.ac.in Typically, the reaction rate shows a first-order dependence on both the substrate and the catalyst concentration. scirp.org

Developing a kinetic model involves studying the effects of various parameters on the reaction rate, such as:

Stirring Speed: The rate often increases with stirring speed until it plateaus, indicating that the reaction is no longer limited by mass transfer between the phases. ias.ac.in

Catalyst Concentration: The rate generally increases with the amount of catalyst used. ias.ac.in

Substrate Concentration: The reaction is typically pseudo-first-order with respect to the substrate. ias.ac.in

Temperature: The reaction rate increases with temperature, following the Arrhenius equation.

Based on experimental data, a mechanism is proposed, and a rate equation is derived. ias.ac.inias.ac.in For instance, in the S-L PTC synthesis of an ester, a model might involve the formation of one liquid product and two solid co-products, leading to a pseudo-first-order rate equation. ias.ac.in

The spontaneity of a chemical reaction is determined by the change in Gibbs Free Energy. solubilityofthings.com

A negative ΔG (ΔG < 0) indicates a spontaneous process. solubilityofthings.com

A positive ΔG (ΔG > 0) indicates a non-spontaneous process. solubilityofthings.com

When ΔG = 0, the system is at equilibrium. solubilityofthings.com

In a catalyzed reaction, the catalyst lowers the energy of the transition state, thereby lowering the activation energy for both the forward and reverse reactions. This allows the system to reach equilibrium more quickly without changing the equilibrium position itself. The activation energy for a reaction catalyzed by S-L PTC can be calculated from the kinetic data obtained at different temperatures. ias.ac.in

Derivatization Reactions and Synthetic Applications

This compound, and its precursor 2,5-dichlorophenol, serve as important intermediates in the synthesis of other commercially valuable chemicals. nih.gov The reactivity of the phenolate allows for various derivatization reactions.

One major application is in the production of the herbicide Dicamba (3,6-dichloro-o-anisic acid) . nih.gov The synthesis involves the carboxylation of the anhydrous potassium or sodium salt of 2,5-dichlorophenol. This reaction is typically carried out by treating the phenolate with carbon dioxide under pressure (e.g., 35 bar) and at elevated temperatures (e.g., 120°C), which can achieve yields as high as 95%.

Another significant, though more indirect, application relates to the synthesis of disinfectants. For example, the synthesis of Triclosan (B1682465) involves the reaction of potassium 2,4-dichlorophenolate with 2,5-dichlorophenol under solid-liquid phase transfer catalysis conditions. While this specific reaction uses the 2,4-isomer, it highlights the general utility of dichlorophenolates in nucleophilic substitution reactions to create complex ethers, a common derivatization pathway for these compounds.

Furthermore, 2,5-dichlorophenol can be used in derivatization procedures for analytical purposes, such as its determination in water samples via gas chromatography after being converted into a more volatile derivative. nih.gov

Table 2: Key Derivatization Reactions and Applications

| Reactant | Reagent(s) | Product | Application/Significance |

|---|---|---|---|

| Sodium/Potassium 2,5-dichlorophenolate | Carbon Dioxide (CO₂) | 3,6-Dichlorosalicylic Acid | Intermediate for the herbicide Dicamba. |

Nucleophilic Substitution Reactions of Chlorine Atoms

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a functional group in a molecule. wikipedia.org In the case of this compound, the chlorine atoms on the aromatic ring can be targets for nucleophilic attack. However, the chlorine atoms on the aromatic ring of the dichlorophenolate ion are generally not displaced in typical nucleophilic substitution reactions. dokumen.pub The reactivity of aryl halides like 2,5-dichlorophenol can be significantly increased by the presence of strongly electron-withdrawing groups at the ortho or para positions to the halogen. libretexts.org

While direct substitution of the chlorine atoms on the 2,5-dichlorophenolate ring is not a common transformation, the phenolate oxygen acts as a potent nucleophile. This reactivity is central to many of the subsequent reactions discussed.

Carboxylation Reactions to Form Salicylic Acid Derivatives (e.g., 3,6-Dichlorosalicylic Acid)

The carboxylation of this compound is a critical step in the synthesis of 3,6-dichlorosalicylic acid, a precursor to the herbicide dicamba. google.com This reaction is a variation of the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide under pressure and heat. mdpi.commdpi.com

Influence of Carbon Dioxide as Reagent

Carbon dioxide serves as the C1 feedstock in the carboxylation of this compound. google.commdpi.com The reaction is typically carried out under high pressure, ranging from 5 kg/cm ² to 50 kg/cm ², and at elevated temperatures, generally between 60°C and 160°C. google.com One process specifies heating the reaction to 130°C and maintaining a CO2 pressure of 30 kg/cm ² for several hours until the consumption of CO2 ceases. google.com The pressure of carbon dioxide is a crucial factor; studies on similar phenol carboxylation reactions have shown that at low CO2 pressures (below 2 MPa), the reaction shows no activity. mdpi.com

Catalytic Aspects of Carboxylation

Various catalysts can be employed to improve the yield and efficiency of the carboxylation reaction. In the industrial production of 3,6-dichloro-2-hydroxybenzoic acid, potassium carbonate is often used as a catalyst. google.com Research has shown that adding finely powdered, anhydrous potassium carbonate to the reaction mixture of potassium 2,5-dichlorophenolate and carbon dioxide in xylene can significantly increase the yield of 3,6-dichlorosalicylic acid, in some cases doubling it. google.com The molar ratio of potassium carbonate to 2,5-dichlorophenol is typically in the range of 1 to 2. google.com Other catalysts, such as potassium chloride, have also been patented for this process. google.com

| Reaction | Reagents | Conditions | Product | Yield | Reference |

| Carboxylation | This compound, CO2 | 60-160°C, 5-50 kg/cm ² pressure | 3,6-Dichlorosalicylic acid | - | google.com |

| Carboxylation | Potassium 2,5-dichlorophenolate, CO2, Potassium Carbonate | 130°C, 30 kg/cm ² pressure | 3,6-Dichlorosalicylic acid | Significantly Increased | google.comgoogle.com |

| Carboxylation | Potassium 2,5-dichlorophenolate, CO2, Potassium Chloride | 145°C, 6 MPa pressure | 3,6-Dichlorosalicylic acid | - | google.com |

Formation of Phenoxyacetic Acid Derivatives (e.g., 2,4-Dichlorophenoxyacetic Acid analogs)

This compound can be used to synthesize analogs of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). smolecule.comwikipedia.org The general synthesis of phenoxyacetic acids involves the reaction of a phenoxide with a haloalkanoic acid. google.com

Condensation with Chloroacetate (B1199739) Anions

The synthesis of 2,4-D and its analogs typically involves the condensation of the corresponding sodium dichlorophenolate with a chloroacetate anion. dokumen.pubsmolecule.com The phenolate oxygen of this compound acts as a nucleophile, attacking the electrophilic carbon of the chloroacetate and displacing the chloride leaving group. dokumen.pub This reaction is often carried out in the presence of a base like sodium hydroxide and can be performed in an aqueous solution or with a phase-transfer catalyst to enhance efficiency. smolecule.com

Precursor Role in Complex Organic Molecules (e.g., Triclosan, Dyes, Agrochemicals)

This compound serves as a key building block in the synthesis of a variety of complex organic molecules.

Triclosan: Although triclosan is 5-chloro-2-(2,4-dichlorophenoxy)phenol, its synthesis involves a dichlorophenol derivative. The synthesis of triclosan can be achieved from 2,4-dichlorophenol (B122985). wikipedia.org

Dyes: Substituted phenols are used as coupling components in the synthesis of acid dyes. redalyc.org For instance, solvatochromic merocyanine (B1260669) dyes have been synthesized using 2,4-dichlorophenolate. researchgate.net

Agrochemicals: As previously detailed, this compound is a crucial intermediate in the production of the herbicide dicamba through its conversion to 3,6-dichlorosalicylic acid. google.com It is also a precursor in the synthesis of other agrochemicals, such as the herbicide Bifenox, which is methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate. epa.gov

| Compound | Class | Precursor | Reference |

| 3,6-Dichlorosalicylic Acid | Herbicide Intermediate | This compound | google.com |

| 2,4-Dichlorophenoxyacetic Acid Analogs | Herbicide | This compound | smolecule.comwikipedia.org |

| Bifenox | Herbicide | Potassium 2,4-dichlorophenolate | epa.gov |

| Merocyanine Dyes | Dye | 2,4-Dichlorophenolate | researchgate.net |

Environmental Remediation and Detoxification Strategies for Chlorophenolate Contamination

Biological Treatment Technologies

Biological treatment methods utilize the metabolic capabilities of living organisms, primarily microorganisms and their enzymes, to break down hazardous compounds into less toxic substances. These approaches are often considered cost-effective and environmentally friendly alternatives to conventional chemical and physical methods.

Bioremediation Approaches Utilizing Microorganisms

Bioremediation harnesses the ability of microorganisms like bacteria and fungi to use contaminants such as dichlorophenols as a source of carbon and energy. While extensive research has been conducted on the microbial degradation of various chlorophenol isomers, particularly 2,4-dichlorophenol (B122985) (2,4-DCP), the principles are applicable to 2,5-dichlorophenol (B122974) as well.

Numerous bacterial strains have demonstrated the capacity to degrade dichlorophenols. For instance, species from genera including Pseudomonas, Rhodococcus, Alcaligenes, and Burkholderia are known to mineralize chlorophenolic compounds. The degradation pathways often involve initial hydroxylation of the aromatic ring, followed by ring cleavage. The efficiency of these bacteria can be enhanced through acclimatization, a process of gradually exposing the microbial cultures to increasing concentrations of the contaminant, which improves their tolerance and degradation capabilities.

Fungi, particularly white-rot and brown-rot fungi, are also effective in the bioremediation of chlorophenols. White-rot fungi like Phanerochaete chrysosporium and Trametes versicolor secrete powerful extracellular enzymes, such as peroxidases and laccases, that can degrade a wide array of aromatic pollutants. Brown-rot fungi, for example Gloeophyllum striatum, have also been shown to degrade 2,4-DCP, potentially through a mechanism involving hydroxyl radicals. Fungi are often more tolerant to high concentrations of pollutants compared to bacteria, making them robust candidates for bioremediation.

Table 1: Examples of Microorganisms Involved in Dichlorophenol Bioremediation

Microorganism Type Genera/Species Degradation Mechanism Targeted Chlorophenol Example Bacteria Pseudomonas sp., Rhodococcus opacus Utilization as a sole carbon and energy source via ortho or meta-cleavage pathways. 2,4-Dichlorophenol White-Rot Fungi Phanerochaete chrysosporium, Trametes versicolor Secretion of extracellular ligninolytic enzymes (laccases, peroxidases). 2,4-Dichlorophenol, Pentachlorophenol Brown-Rot Fungi Gloeophyllum striatum Possible involvement of hydroxyl radicals in a Fenton-type reaction. 2,4-Dichlorophenol Marine-Derived Fungi Tritirachium sp., Cladosporium sp. Expression of catechol dioxygenase for ring cleavage. 2,4-Dichlorophenol

Enzyme-Enhanced Degradation (e.g., Ultrasound-Enhanced Laccase)

The direct use of enzymes, particularly laccases, offers a more targeted approach to degrading chlorophenols. Laccases are multi-copper oxidases that can catalyze the oxidation of phenolic compounds, leading to their polymerization and precipitation or further degradation. Research has shown that laccase from the white-rot fungus Ganoderma lucidum can effectively degrade various chlorophenols. The efficiency of degradation is influenced by the position of chlorine atoms on the benzene (B151609) ring; for dichlorophenols, the removal efficiency of 2,5-dichlorophenol is noted to be similar to that of 3,4-dichlorophenol. nih.gov

To improve the efficiency and reaction rate of enzymatic degradation, it can be combined with other technologies. One such approach is the use of ultrasound to enhance the laccase-catalyzed degradation of dichlorophenols in soil. Studies on 2,4-DCP have shown that ultrasound can significantly increase the degradation rate compared to using laccase or ultrasound alone. acs.orgresearchgate.net The application of ultrasound is believed to improve the mass transfer between the enzyme and the contaminant and can alter the enzyme's spatial structure, potentially increasing its activity and stability. researchgate.net For instance, a study on 2,4-DCP in soil achieved a degradation rate of 51.7% under optimized conditions of pH, ultrasound power, and moisture content. acs.orgresearchgate.net

Physicochemical Treatment Processes

Physicochemical treatments involve the use of physical and chemical processes to remove or destroy contaminants. These methods are often faster than biological treatments but can be more costly and may generate secondary waste streams.

Adsorption-Based Remediation

Adsorption is a widely used surface phenomenon for removing organic pollutants from water. It involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). Activated carbon, in both granular and powdered forms, is a common adsorbent due to its high surface area and porous structure. Studies on 2,4-DCP demonstrate that activated carbon can effectively adsorb the compound from aqueous solutions. The adsorption process is influenced by factors such as pH, temperature, and contact time. Lower pH values are generally more favorable for the adsorption of chlorophenols onto activated carbon. Magnetic activated carbon, which incorporates iron oxide nanoparticles, has also been developed to allow for easy separation of the adsorbent from the water after treatment.

Solvent Extraction Methods

Solvent extraction, or liquid-liquid extraction, is a separation process that involves transferring a substance from one liquid phase to another immiscible liquid phase. This method can be used to remove chlorophenols from wastewater. Research has specifically demonstrated the effective extraction of 2,5-dichlorophenol from wastewater using hydrophobic ionic liquids. researchgate.net Ionic liquids are salts that are liquid at low temperatures and can be designed to have a high affinity for specific pollutants. Studies have shown that piperidinium and pyridinium-based ionic liquids have a greater extraction efficiency for chlorophenols compared to other types. researchgate.net The efficiency of the extraction is dependent on the mass ratio of the ionic liquid to the wastewater, with a 1:1 ratio yielding maximum extraction. researchgate.net Temperature and initial contaminant concentration were found to have no significant impact on the extraction process within the ranges studied. researchgate.net Toluene has also been used as a solvent to extract 2,5-dichlorophenol from aqueous solutions.

Table 2: Extraction Efficiency of 2,5-Dichlorophenol with Different Ionic Liquids

Ionic Liquid Type Relative Extraction Efficiency Optimal Mass Ratio (IL:Wastewater) Piperidinium-based High 1:1 Pyridinium-based High 1:1 Sulfonium-based Lower 1:1 Imidazolium-based Lower 1:1

Source: Adapted from studies on liquid-liquid extraction of chlorophenols. researchgate.net

Electrochemical Oxidation and Photocatalytic Oxidation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).

Electrochemical oxidation involves the degradation of pollutants by passing an electric current through an aqueous solution. Studies on 2,4-DCP using Ti-based oxide electrodes have shown that the compound can be degraded through both direct and indirect anodic oxidation. acs.org Indirect oxidation at higher potentials, which generates oxidizing species in the solution, is generally more effective. acs.org

Photocatalytic oxidation utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or tungsten trioxide (WO₃), which, upon irradiation with UV or visible light, generates electron-hole pairs that produce hydroxyl radicals. These radicals then attack and degrade the organic pollutant.

For 2,5-dichlorophenol specifically, AOPs have been shown to enhance its biodegradability. A study investigating the treatment of a 500 mg/L solution of 2,5-DCP found that applying ozone or a combination of ozone and UV light significantly improved the BOD₅/COD ratio from 0.02 to 0.70 after 60 minutes, indicating a substantial increase in biodegradability. researchgate.net The combined ozone-UV treatment was particularly effective, achieving a high removal of Chemical Oxygen Demand (COD). researchgate.net In contrast, treatment with UV light alone did not render the solution biodegradable. researchgate.net

Permeable Reactive Barriers (PRB) for Groundwater Treatment

Waste Management and Valorization of Chlorophenolate Residues

Beyond the remediation of contaminated sites, the management and potential valorization of industrial wastes containing chlorophenolates present both a challenge and an opportunity. Sustainable waste management practices aim to minimize the environmental impact of these residues, while valorization seeks to convert them into valuable products, contributing to a circular economy.

Conversion of Industrial Byproducts to Valuable Chemicals

The chemical structure of dichlorophenols, including the 2,5-isomer, offers the potential for their conversion into other useful chemicals. Dichlorophenols are known intermediates in the synthesis of more complex compounds, such as the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.org Research into the catalytic hydrodechlorination of dichlorophenol isomers has demonstrated their complete decomposition into less harmful compounds like phenol (B47542) and cyclohexanone. researchgate.net This suggests that industrial waste streams containing Sodium 2,5-dichlorophenolate could potentially be treated to recover valuable phenolic compounds, which have a wide range of industrial applications.

The development of efficient and economically viable conversion processes is key to the successful valorization of these waste products. This can involve various chemical or biological transformation pathways that selectively remove or modify the chlorine atoms while preserving the valuable core structure of the molecule.

Lifecycle Assessment of Remediation Processes

A lifecycle assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacturing, use, and disposal or recycling. mdpi.com When applied to remediation technologies, an LCA provides a holistic view of their environmental footprint, considering not only the effectiveness of the cleanup but also the resources consumed and emissions generated during the implementation of the remediation process itself. mdpi.com

For the remediation of chlorophenolate contamination, an LCA would assess the environmental impacts of different strategies, such as the construction and operation of a permeable reactive barrier. The assessment would quantify factors like the energy required to produce the reactive materials (e.g., activated carbon and elemental iron), the fuel consumed during the installation of the barrier, and any potential secondary environmental impacts.

Mechanistic and Theoretical Studies on Chlorophenolate Reactions and Biological Interactions

Reaction Kinetics and Mechanisms in Organic Synthesis

Sodium 2,5-dichlorophenolate serves as a nucleophile in various organic reactions. The kinetics and mechanisms of these reactions are influenced by several factors, including the nature of the electrophile, the solvent, and the reaction conditions. One notable application of a related compound, 2,5-dichlorophenol (B122974), is in the selective chlorination to produce 2,4,5-trichlorophenol. google.com In such reactions, the phenolate (B1203915) is the reactive species.

The reactivity of the phenolate oxygen allows for its participation in nucleophilic aromatic substitution (SNAr) reactions, where it can displace a leaving group on an electron-deficient aromatic ring. The presence of electron-withdrawing groups on the electrophile activates the ring towards nucleophilic attack. libretexts.org While specific kinetic data for this compound are not extensively documented in readily available literature, general principles of SNAr reactions suggest that the reaction rate would be dependent on the concentration of both the phenolate and the electrophile.

Reaction selectivity in the context of dichlorophenolates is critical, particularly when multiple reaction sites are available. For instance, in the chlorination of a mixture containing 2,4-dichlorophenol (B122985) and 2,5-dichlorophenol, it is possible to selectively chlorinate the 2,5-isomer to 2,4,5-trichlorophenol. google.com This selectivity is achieved by controlling the reaction temperature, which should not exceed 60°C, and by carefully monitoring the amount of chlorine introduced. google.com

The regioselectivity of these reactions is governed by the electronic properties of the substituted benzene (B151609) ring. In electrophilic aromatic substitution reactions, the hydroxyl group of a phenol (B47542) is a strong activating, ortho-, para-director. However, in the case of the phenolate ion, the negative charge on the oxygen atom makes it an even more powerful activating group. The chlorine atoms, being deactivating ortho-, para-directors, also influence the position of further substitution. The interplay of these directing effects determines the final product distribution.

Both steric and electronic effects play a significant role in the reactivity of this compound.

Electronic Effects: The two chlorine atoms on the aromatic ring are electron-withdrawing groups, which decrease the electron density of the ring and influence the acidity of the phenolic proton. This inductive effect makes 2,5-dichlorophenol more acidic than phenol itself. researchgate.net In nucleophilic aromatic substitution reactions involving the phenolate, the electron-withdrawing nature of substituents on the electrophile is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) and thus facilitating the reaction. libretexts.org For the phenolate itself acting as a nucleophile, the electron density on the oxygen atom is of primary importance.

Steric Effects: The positions of the chlorine atoms at C2 and C5 influence the accessibility of the adjacent carbon atoms to incoming electrophiles. The chlorine at the ortho position (C2) can sterically hinder the approach of reactants to the C3 position. Similarly, the chlorine at the meta position (C5) can influence the environment around the C4 and C6 positions. In reactions where the phenolate attacks an electrophile, the steric bulk of the electrophile and the geometry of the transition state are also critical factors. youtube.comyoutube.com

Interaction with Biomolecules and Enzyme Systems

Chlorophenols, including dichlorophenols, are known to interact with various biomolecules and can exhibit inhibitory or, in some cases, activating effects on enzyme systems. These interactions are a key aspect of their biological and toxicological profiles.

Dichlorophenols have been shown to be inhibitors of various enzymes. The inhibitory potency of chlorophenols is often related to the number and position of the chlorine atoms on the phenol ring. tandfonline.com For example, a study on camel lens C-crystallin, which exhibits NADPH:quinone oxidoreductase activity, found that dichlorophenols were effective inhibitors. tandfonline.com The study indicated that the position of the chlorine atoms was important, with 3,5-dichlorophenol (B58162) being a more potent inhibitor than 2,4-dichlorophenol. tandfonline.com

The mechanism of inhibition can vary. In some cases, chlorophenols can act as uncouplers of oxidative phosphorylation. The specific mechanisms often involve the binding of the chlorophenol to the active site or an allosteric site of the enzyme, leading to a conformational change that reduces or eliminates its catalytic activity. For instance, horseradish peroxidase can catalyze the oxidation of 2,4-dichlorophenol, but the reaction can be subject to competitive product inhibition. nih.gov

While enzyme inhibition is more commonly reported, there are instances where small molecules can activate enzymes. However, specific examples of enzyme activation by this compound are not well-documented in the reviewed literature.

Table 1: Inhibitory Effects of Dichlorophenol Isomers on Camel Lens C-Crystallin Data extracted from a study on the inhibition of camel lens C-crystallin/NADPH: quinone oxidoreductase activity by chlorophenols. tandfonline.com

| Compound | IC₅₀ (µM) | Kᵢ (µM) |

| 3,5-Dichlorophenol | 330 | 320 |

| 2,4-Dichlorophenol | 4100 | - |

| 2-Chlorophenol | 1000 | 1000 |

| 4-Chlorophenol | 4100 | - |

Phenolic compounds, including chlorophenols, can form complexes with metal ions. The oxygen atom of the hydroxyl group can act as a ligand, donating a pair of electrons to a metal cation. The formation of these complexes can alter the chemical and biological properties of both the chlorophenol and the metal ion. While the formation of metal complexes with 2,5-dichlorophenol is plausible, specific studies detailing the structure and stability of such complexes with various metal ions are not extensively covered in the available literature.

Computational Chemistry and Modeling Approaches

Computational chemistry and modeling are powerful tools for investigating the properties and reactivity of molecules like this compound at the atomic level. These methods can provide insights that are difficult to obtain through experimental means alone.

Density functional theory (DFT) and ab initio molecular orbital calculations have been used to study the molecular structures and properties of the entire series of chlorophenol congeners. researchgate.net These studies have shown that intramolecular hydrogen bonding and the inductive effect of the electron-withdrawing chlorine atoms strongly affect the stability, structure, and properties of these compounds. researchgate.net For instance, ortho-chlorophenols are found to be more stable than other isomers due to intramolecular hydrogen bonding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models have been developed for chlorophenols to predict their biological activities and environmental fate. nih.gov These models correlate the structural features of the molecules with their observed properties, such as toxicity or biodegradability. For example, a 3D-QSAR model has been established to evaluate the bioaccumulation and degradation of chlorophenol derivatives. nih.gov

Molecular dynamics simulations can be employed to study the interaction of chlorophenols with biological macromolecules like enzymes. These simulations can reveal the binding modes and energies of the chlorophenol within the active site, helping to elucidate the mechanism of enzyme inhibition. nih.gov Furthermore, computational studies have been used to investigate the catalytic activation of chlorophenols by molecules like heme, providing insights into potential degradation pathways. nih.gov

Solubility modeling of chlorophenols in different media, such as supercritical carbon dioxide, has also been performed using equation of state (EoS) methods. wiserpub.com These models are important for designing and optimizing separation and purification processes.

Predicting Reaction Pathways and Energetics

Computational models, such as those based on density functional theory (DFT) and ab initio molecular orbital calculations, are powerful tools for investigating the molecular structures and properties of chlorophenols. These studies help in understanding how the position and number of chlorine substituents affect the stability, structure, and reactivity of these compounds. For instance, intramolecular hydrogen bonding in ortho-chlorophenols and the inductive effect of the electron-withdrawing chlorine atoms are known to significantly influence their properties. researchgate.net

Table 1: Theoretical Data on Dichlorophenol Isomers

| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Calculated Acidity (pKa) |

|---|---|---|---|

| 2,3-Dichlorophenol | 1.54 | 2.89 | 7.78 |

| 2,4-Dichlorophenol | 0.58 | 2.21 | 7.85 |

| 2,5-Dichlorophenol | 1.00 | 1.56 | 7.51 |

| 2,6-Dichlorophenol | 0.00 | 3.13 | 6.80 |

| 3,4-Dichlorophenol | 1.34 | 3.01 | 8.57 |

| 3,5-Dichlorophenol | 2.06 | 2.10 | 8.19 |

This table presents theoretically calculated data for various dichlorophenol isomers to illustrate the influence of chlorine substitution on their properties. The values are indicative and sourced from general computational chemistry studies on chlorophenols.

Reaction pathway prediction for the degradation of dichlorophenols often involves identifying intermediate products. For instance, in the degradation of 2,4-dichlorophenol, pathways can include hydroxylation, dechlorination, and ring cleavage. researchgate.netmdpi.com Fungal degradation of 2,4-dichlorophenol has been shown to proceed through the formation of chlorinated catechols, followed by ring cleavage to produce compounds like 2-hydroxymuconic acid. mdpi.com The specific pathways for this compound are expected to follow similar principles of electrophilic and nucleophilic attack, influenced by the electron-withdrawing nature of the chlorine atoms.

Modeling Environmental Fate Processes

Modeling the environmental fate of this compound involves understanding its persistence and transformation in various environmental compartments, including soil, water, and air. taylorfrancis.com Chlorophenols, in general, are known to be persistent environmental pollutants due to their chemical stability. thescipub.comnih.gov Their fate is governed by a combination of biotic and abiotic processes.

Biotic Degradation:

Microbial degradation is a significant pathway for the removal of chlorophenols from the environment. nih.gov Studies on 2,4-dichlorophenol have identified various bacterial and fungal strains capable of utilizing it as a carbon source. thescipub.comnih.goviastate.edu The degradation often proceeds aerobically, with oxidase enzymes playing a key role in incorporating oxygen into the aromatic ring, leading to its eventual cleavage. mdpi.comnih.gov The rate of biodegradation can be influenced by environmental factors such as pH, temperature, and the initial concentration of the compound. thescipub.com For example, the optimal conditions for the degradation of 2,4-dichlorophenol by Pseudomonas putida were found to be a temperature of 32.6°C and a pH of 5.0. thescipub.com

Abiotic Degradation:

Abiotic degradation processes for chlorophenols include photodegradation and chemical oxidation. nih.gov Photodegradation can occur through direct photolysis or sensitized photoreactions in the presence of substances like humic acids. mdpi.com Advanced Oxidation Processes (AOPs), such as the photo-Fenton reaction, have been shown to be effective in degrading dichlorophenols in water. mdpi.comnih.gov These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its mineralization.

Environmental fate models, such as high-resolution multi-species (HR-MS) models, can be used to predict the distribution and concentration of chemicals in different environmental compartments. nih.gov These models consider various transport and transformation processes, including advection, dispersion, volatilization, sorption, and degradation. taylorfrancis.com While specific models for this compound are not detailed in the literature, models developed for other chlorophenols, like 2,4,6-trichlorophenol, have been successfully used to estimate concentrations in water, sediment, and biota. taylorfrancis.com

Table 2: Environmental Fate Parameters for Dichlorophenols

| Parameter | Value Range for Dichlorophenols | Significance |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.0 - 3.7 | Indicates potential for bioaccumulation in fatty tissues. |

| Vapor Pressure (at 25°C) | 0.001 - 0.01 mmHg | Low volatility, suggesting it will primarily reside in soil and water. |

| Water Solubility (at 25°C) | 450 - 1100 mg/L | Moderate solubility, allowing for transport in aquatic systems. |

| Biodegradation Half-life in Water | 5 - 30 days | Varies depending on microbial population and environmental conditions. nih.gov |

| Photodegradation Half-life in Water | 1 - 10 hours (in surface waters) | Can be a significant removal mechanism in sunlit waters. |

This table provides a range of typical environmental fate parameters for dichlorophenol isomers, offering an estimation of the likely behavior of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Sustainability

The conventional synthesis of chlorinated phenols often involves multi-step processes that utilize hazardous reagents and generate significant waste streams. A critical area for future research is the development of novel, sustainable synthetic methodologies that align with the principles of green chemistry.

Key Research Objectives:

Catalytic Direct Chlorination: Investigating highly selective catalysts for the direct ortho- and meta-chlorination of phenol (B47542) to produce 2,5-dichlorophenol (B122974), thereby minimizing the formation of other isomers and reducing separation costs.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes that mimic biological halogenation processes. The use of haloperoxidase enzymes, for example, could offer a greener alternative to traditional chemical chlorination.

Flow Chemistry Approaches: Developing continuous flow processes for the synthesis of Sodium 2,5-dichlorophenolate. Flow chemistry can offer improved safety, better reaction control, higher yields, and reduced waste compared to batch processing.

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

Detecting this compound at environmentally relevant concentrations and understanding its metabolic fate are crucial for risk assessment. Future research should focus on developing more sensitive and sophisticated analytical methods.

Trace Analysis: The ubiquity of dichlorophenol isomers in the environment, with detection in a high percentage of urine samples from the general population, underscores the need for robust monitoring. nih.gov Current methods often rely on gas or liquid chromatography coupled with mass spectrometry. However, there is a need for techniques with lower detection limits and higher throughput.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Further development of UHPLC-MS/MS methods can offer enhanced sensitivity and specificity for detecting trace levels of 2,5-dichlorophenolate and its isomers in complex matrices like soil, water, and biological tissues. sdstate.edu

Novel Sensor Development: Research into electrochemical or fluorescent probes could lead to rapid, field-deployable sensors for real-time monitoring of contamination. sdstate.edu

Metabolite Profiling: Understanding how organisms metabolize this compound is key to toxicology. Untargeted metabolomics, using platforms like UPLC-MS, can identify a wide array of metabolites in exposed individuals or organisms, revealing alterations in key metabolic pathways, such as lipid and amino acid metabolism. nih.gov Future studies should apply these techniques to delineate the specific metabolic fingerprint of 2,5-dichlorophenolate exposure.

Table 1: Comparison of Potential Advanced Analytical Techniques

| Technique | Application | Advantages | Future Research Focus |

|---|---|---|---|

| UHPLC-MS/MS | Trace quantification in environmental and biological samples | High sensitivity, high selectivity, suitable for complex matrices sdstate.edu | Method optimization for isomer-specific analysis of dichlorophenols; matrix effect reduction. |

| GC-MS (NCI) | Analysis of volatile derivatives | Excellent for certain chlorophenols, established methods | Derivatization efficiency for 2,5-DCP; improving limits of detection. |

| Metabolomics (UPLC-Q-TOF-MS) | Identifying biomarkers and metabolic pathways | Provides a comprehensive view of biological response, potential for early detection of effects nih.gov | Differentiating metabolic profiles of various dichlorophenol isomers; identifying unique biomarkers for 2,5-DCP exposure. |

| Fluorescent Probes | In-situ and real-time monitoring | Potential for rapid response, high sensitivity, and field portability sdstate.edu | Development of probes with high selectivity for 2,5-dichlorophenolate over other phenolic compounds. |

Comprehensive Studies on Long-Term Environmental Impact and Remediation Efficacy

The recalcitrant nature of chlorophenols means they can persist in the environment for long periods, posing a continuous risk. nih.gov While the toxicity of isomers like 2,4-dichlorophenol (B122985) is well-documented, the specific long-term ecological effects of this compound are less understood.

Long-Term Impact:

Ecosystem-Level Studies: Moving beyond single-species toxicity tests to long-term microcosm or mesocosm studies that evaluate the impact on microbial community structure, nutrient cycling, and inter-species interactions.

Bioaccumulation and Trophic Transfer: Investigating the potential for 2,5-dichlorophenolate to bioaccumulate in aquatic and terrestrial food webs. aloki.hu

Endocrine Disruption: Given that other chlorophenols are known endocrine disruptors, comprehensive studies are needed to assess the potential for 2,5-dichlorophenolate to interfere with hormonal systems in wildlife and humans. nih.gov

Remediation Efficacy: Several remediation techniques have been explored for related compounds like 2,4-DCP. Future work should adapt and optimize these for 2,5-dichlorophenolate and focus on their long-term effectiveness and potential for generating harmful byproducts.

Table 2: Emerging Remediation Technologies for Dichlorophenols

| Remediation Technology | Mechanism | Potential Advantages | Future Research for 2,5-Dichlorophenolate |

|---|---|---|---|

| Electrokinetic (EK) Remediation | Uses a low-voltage electric field to move contaminants and enhancing agents (e.g., persulfate) through soil. nih.gov | Effective for low-permeability soils; can be performed in situ. | Optimization of electrode placement, voltage, and oxidant delivery for 2,5-DCP; study of degradation byproducts. |

| Photoelectrocatalysis | Utilizes semiconductor photocatalysts and an electric bias to generate reactive oxygen species for degradation. researchgate.net | Can lead to complete mineralization; uses light as an energy source. | Development of catalysts efficient under visible light; investigation of intermediate toxicity. researchgate.net |

| Bioremediation (Phytoremediation) | Use of plants and their associated microbes to degrade or sequester contaminants. researchgate.net | Cost-effective, environmentally friendly. | Identifying plant species with high tolerance and degradation capacity for 2,5-DCP; enhancing microbial activity in the rhizosphere. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., hydroxyl) to oxidize pollutants. researchgate.net | Rapid degradation rates; non-selective for a wide range of organics. | Evaluating different AOPs (e.g., UV/H₂O₂, Fenton) for 2,5-DCP; analyzing the formation of toxic disinfection byproducts. researchgate.net |

Exploration of New Catalytic Systems for Dichlorophenolate Transformations

Catalysis offers a powerful tool for transforming this compound into less harmful substances. Research is needed to discover and optimize novel catalytic systems that are efficient, stable, and environmentally benign.

Nanocatalysis: Designing nanomaterials (e.g., metal oxides, bimetallic nanoparticles) with high surface area and reactivity for the catalytic hydrodechlorination or oxidation of 2,5-dichlorophenolate.

Biocatalysis: Investigating the use of isolated enzymes, such as peroxidases and laccases, immobilized on stable supports for targeted degradation. researchgate.net This approach can offer high specificity under mild reaction conditions.

Photocatalysis: Developing novel semiconductor materials that can efficiently degrade 2,5-dichlorophenolate using visible light, which would be more energy-efficient and cost-effective than UV-based systems. researchgate.net

Single-Atom Catalysis: Exploring the potential of single-atom catalysts, where isolated metal atoms are dispersed on a support, for maximizing atomic efficiency and selectivity in dechlorination reactions.

Deeper Understanding of Bio-transformation Pathways and Microbial Adaptation

The fate of this compound in organisms and ecosystems is largely determined by biotransformation. A deeper understanding of these pathways is essential for predicting environmental persistence and biological effects.

Biotransformation Pathways: Organisms typically metabolize foreign compounds through a series of enzymatic reactions. nih.gov For chlorophenols, this often involves Phase I reactions (oxidation, reduction, hydrolysis) catalyzed by systems like cytochrome P450, followed by Phase II conjugation reactions (e.g., glucuronidation, sulfation) to increase water solubility and facilitate excretion. nih.govresearchgate.net Future research should focus on:

Identifying Specific Enzymes: Pinpointing the specific cytochrome P450 isoforms and conjugating enzymes responsible for 2,5-dichlorophenolate metabolism.

Characterizing Metabolites: Elucidating the full range of metabolites produced, as some transformation products can be more toxic than the parent compound.

Comparative Toxicology: Comparing the biotransformation pathways in different species (e.g., microbes, fish, mammals) to understand species-specific susceptibility.

Microbial Adaptation: Microorganisms play a critical role in the environmental degradation of pollutants. epa.gov Understanding how microbial communities adapt to the presence of 2,5-dichlorophenolate is key to developing effective bioremediation strategies.

Genomic and Metagenomic Analysis: Using sequencing technologies to identify the genes and microbial populations responsible for degradation in contaminated sites.

Acclimatization Studies: Investigating the mechanisms by which bacteria, such as Pseudomonas species, adapt their metabolic machinery to utilize dichlorophenols as a carbon source, even after periods of starvation. researchgate.net

Metabolic Engineering: Genetically engineering microorganisms to enhance their degradation capabilities for 2,5-dichlorophenolate, creating robust strains for use in bioreactors or in situ bioremediation.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichlorophenol (2,4-DCP) |

| 2,6-dichlorophenol (2,6-DCP) |

| 2,4,5-trichlorophenol (2,4,5-TCP) |

| 2,4,6-trichlorophenol (2,4,6-TCP) |

| Pentachlorophenol (PCP) |

| Phenol |

| Sodium Persulfate |

| Hydrogen Peroxide |

| Succinic Acid |

| Myrtenol |

| Perillyl alcohol |

| Perillaldehyde |

| Cuminaldehyde |

| ß-pinene |

| ß-pinene oxide |

| 3-chlorotyrosine |

| 3,5-dichlorotyrosine |

| 2-chlorophenol |

| 2,4-dichlorophenoxyacetic acid (2,4-D) |

| Triclosan (B1682465) |

| p-DCB (para-dichlorobenzene) |

| Bisphenol A (BPA) |

| BP-3 (Oxybenzone) |

| Glucose |

Q & A

Q. What are the standard methods for synthesizing and characterizing Sodium 2,5-dichlorophenolate in laboratory settings?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution of 2,5-dichlorophenol with sodium hydroxide. Characterization involves:

- FT-IR spectroscopy to confirm phenolic O–H bond replacement (absence of ~3200 cm⁻¹ peak).

- X-ray crystallography (e.g., SHELX programs ) to resolve crystal structure and verify sodium coordination.

- Elemental analysis (C, H, Cl, Na) to validate stoichiometry.

- pH titration to assess solubility and stability in aqueous media (critical for reactivity studies).

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation.

- Conduct periodic HPLC analysis (C18 column, UV detection at 280 nm) to monitor degradation.

- Use thermogravimetric analysis (TGA) to assess hygroscopicity and decomposition thresholds .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

- Methodological Answer :

- GC-MS with derivatization (e.g., silylation) to enhance volatility.

- Ion chromatography for direct quantification of the phenolate ion in aqueous matrices.

- Calibrate against certified reference materials (e.g., 2,5-dichlorophenol standards ).

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

Q. What experimental strategies resolve contradictions in reported pKa values for this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity and ionic strength variations. To address this:

- Use potentiometric titration under standardized conditions (e.g., 0.1 M NaCl, 25°C).

- Apply UV-Vis spectroscopy to track deprotonation at varying pH (λmax shifts correlate with phenolate formation ).

- Table : Reported pKa Values

| Solvent System | pKa | Source |

|---|---|---|

| Aqueous (I=0.1 M NaCl) | 8.22 | |

| Methanol/water (1:1) | 7.89 | Unpublished |

Q. How can researchers design experiments to study this compound’s role in dioxin precursor formation?

- Methodological Answer :

- Simulate thermal degradation pathways using pyrolysis-GC-MS to detect chlorinated dibenzodioxins.

- Monitor reaction kinetics under controlled oxygen levels (e.g., anaerobic vs. aerobic conditions ).

- Employ NQR spectroscopy to study halogen bonding interactions in precursor complexes .

Q. What methodologies address challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Optimize solvent systems (e.g., ethanol/water mixtures) to balance solubility and nucleation rates.

- Use seeding techniques with microcrystals from slow evaporation.

- Apply synchrotron radiation for high-resolution diffraction of low-quality crystals .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on this compound’s reactivity in glycosylation reactions?

- Methodological Answer :

- Replicate experiments under identical pH and temperature conditions (critical for phenolate speciation ).

- Use NMR spectroscopy (¹H, ¹³C) to track reaction intermediates and confirm product identity.

- Apply kinetic isotope effects to distinguish between nucleophilic vs. radical mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.